Alkylation Yield in Calcitriol Side Chain Assembly: Benzyl-Protected Bromide vs. Tosylate
When used to alkylate the lithiated CD-ring ketone intermediate (enolate of ketone 13) in the convergent synthesis of 1α,25-dihydroxyvitamin D₃, ({[3-(bromomethyl)-3-methylhexyl]oxy}methyl)benzene (bromide 14) delivered an 80% isolated yield of the coupled product (15), whereas the structurally identical tosylate analog gave only 50% yield under strictly identical conditions [1]. This direct, side-by-side comparison quantifies a 30-percentage-point absolute yield advantage, equivalent to a 60% relative improvement in synthetic productivity.
| Evidence Dimension | Isolated yield of C–C bond-forming alkylation step |
|---|---|
| Target Compound Data | 80% isolated yield (bromide 14) |
| Comparator Or Baseline | 50% isolated yield (corresponding tosylate ester) |
| Quantified Difference | 30 absolute percentage points (60% relative increase) |
| Conditions | Enolate of ketone 13, THF, –78 °C, identical molar ratio and workup |
Why This Matters
A 60% relative yield improvement directly reduces raw material cost per gram of advanced intermediate, decreases purification burden, and enables scalable manufacturing of high-value vitamin D APIs.
- [1] Baggiolini, E. G.; Iacobelli, J. A.; Hennessy, B. M.; Uskokovic, M. R. Synthesis of 1α,25-Dihydroxyvitamin D₃. J. Org. Chem. 1986, 51, 3098–3108 (Table I, entry for bromide 14 vs. tosylate). View Source
